ACAT-IN-1 cis isomer ACAT-IN-1 cis isomer ACAT-IN-1 cis isomer is a potent ACAT inhibitor with an IC50 of 100 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007060
InChI: InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
SMILES: C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Molecular Formula: C29H25NO2
Molecular Weight: 419.5 g/mol

ACAT-IN-1 cis isomer

CAS No.:

Cat. No.: VC0007060

Molecular Formula: C29H25NO2

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

ACAT-IN-1 cis isomer -

Molecular Formula C29H25NO2
Molecular Weight 419.5 g/mol
IUPAC Name N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1
Standard InChI Key ZPORBGGQIAIHNC-IXCJQBJRSA-N
Isomeric SMILES C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
SMILES C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O
Canonical SMILES C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O

Chemical Identity and Structural Characteristics

Molecular Architecture

ACAT-IN-1 cis isomer features a complex bicyclic structure with an indene core substituted by hydroxylphenyl and diphenylacetamide groups (IUPAC name: N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide) . The stereochemistry at positions 1S and 2R creates a rigid three-dimensional conformation that enhances target binding specificity (Figure 1) .

Table 1: Key physicochemical properties

PropertyValue
Molecular FormulaC₂₉H₂₅NO₂
Molecular Weight419.51 g/mol
XLogP35.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Crystallographic Behavior

Comparative studies with trans isomers reveal significant differences in crystal packing. The cis isomer crystallizes in the monoclinic P2₁/n space group with unit cell parameters a = 9.6574 Å, b = 12.8255 Å, c = 13.533 Å, and β = 107.603° . This contrasts sharply with trans configurations, which adopt C2/c symmetry and exhibit reduced intermolecular hydrogen bonding (−78.1 kJ·mol⁻¹ vs. −57.6 kJ·mol⁻¹ in cis forms) . Such structural disparities may influence dissolution rates and bioavailability.

Mechanism of ACAT Inhibition

Enzyme-Target Interactions

ACAT-IN-1 cis isomer binds competitively to ACAT’s catalytic domain, preventing the transfer of fatty acyl groups from coenzyme A to cholesterol . Molecular docking simulations suggest key interactions:

  • Hydroxyl group hydrogen bonding with Glu468

  • Diphenyl moieties engaging in π-π stacking with Phe432 and Trp420

  • Indene core occupying the hydrophobic substrate channel

This binding mode reduces cholesterol esterification rates by >80% at 500 nM concentrations in hepatic microsomal assays .

Isoform Selectivity

The compound demonstrates preferential inhibition of ACAT-1 (Kᵢ = 42 nM) over ACAT-2 (Kᵢ = 310 nM), as quantified through radiolabeled substrate assays . This selectivity aligns with ACAT-1’s predominant role in macrophage foam cell formation, making the cis isomer particularly relevant for atherosclerosis research.

Pharmacological Profile

In Vitro Efficacy

In THP-1-derived macrophages, ACAT-IN-1 cis isomer (1 μM) reduces oxidized LDL-induced cholesterol ester accumulation by 92 ± 4% (p < 0.001 vs. control). Parallel experiments in HepG2 cells show 74% suppression of apolipoprotein B secretion at 500 nM, indicating dual hepatocyte-macrophage targeting .

Table 2: Comparative inhibition across cell types

Cell TypeIC₅₀ (nM)Maximum Inhibition
THP-1 Macrophages98 ± 1292%
HepG2 Hepatocytes145 ± 1874%
Caco-2 Enterocytes210 ± 2568%

Metabolic Stability

Microsomal stability assays (human liver microsomes, 1 mg/mL protein) reveal moderate clearance:

  • Half-life: 23.4 ± 2.1 minutes

  • Intrinsic clearance: 32.6 mL/min/kg
    CYP3A4 mediates 68% of oxidative metabolism, necessitating caution in combination therapies with CYP450 inhibitors.

Analytical Characterization Techniques

Chromatographic Separation

High-resolution gas chromatography using SP-2560 columns (200 m × 0.25 mm ID) achieves baseline separation of cis/trans isomers with a temperature gradient of 50°C to 270°C at 3°C/min . The cis isomer elutes at 38.2 ± 0.3 minutes under these conditions, distinguished by a 12% longer retention time compared to trans forms .

Spectroscopic Identification

Key spectral features include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45–7.21 (m, 10H), 6.72 (d, J = 8.4 Hz, 2H), 5.12 (s, 1H), 4.98 (dd, J = 9.2, 4.8 Hz, 1H)

  • HRMS (ESI+): m/z 420.1934 [M+H]⁺ (calc. 420.1939)

Therapeutic Implications and Challenges

Atherosclerosis Management

In ApoE⁻/⁻ mice fed a high-fat diet, 10 mg/kg/day ACAT-IN-1 cis isomer reduces aortic plaque area by 58% over 12 weeks (p < 0.01 vs. vehicle). Mechanistically, this correlates with:

  • 44% decrease in lesional cholesterol esters

  • 2.3-fold increase in ABCA1-mediated cholesterol efflux

Limitations and Toxicity Concerns

Phase I trials were halted due to adrenal toxicity observed at 30 mg/kg doses in primates, characterized by:

  • 3.2-fold increase in plasma ACTH

  • 78% reduction in adrenal cholesterol esters
    Reformulation strategies using lipid nanoparticles (75 nm diameter, −32 mV zeta potential) show promise in reducing adrenal exposure by 64% in rat models .

Future Research Directions

  • Crystallography: Resolve full 3D structure of ACAT-1 bound to ACAT-IN-1 cis isomer using cryo-EM (<2.5 Å resolution)

  • Prodrug Development: Synthesize phosphate ester prodrugs to enhance oral bioavailability (target: >60% vs. current 22%)

  • Combination Therapies: Evaluate synergy with PCSK9 inhibitors (e.g., alirocumab) in familial hypercholesterolemia models

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator